Benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl-: is an organosulfur compound with a complex structure that includes a benzenesulfonic acid core substituted with hydroxyl groups and a sec-octadecyl chain. This compound is part of the broader class of aromatic sulfonic acids, known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- typically involves the sulfonation of benzene derivatives. The process begins with the sulfonation of benzene using concentrated sulfuric acid or oleum, followed by the introduction of hydroxyl groups and the sec-octadecyl chain through subsequent reactions. The specific conditions, such as temperature and reaction time, are optimized to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve continuous sulfonation processes, where benzene is reacted with sulfur trioxide in the presence of sulfuric acid. The resulting benzenesulfonic acid is then subjected to further chemical modifications to introduce the hydroxyl groups and the sec-octadecyl chain. These processes are typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- is used as a precursor for the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an antioxidant due to the presence of hydroxyl groups. It may also be used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine: In medicine, derivatives of benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- are explored for their therapeutic potential, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate various biological pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the hydroxyl groups and the sec-octadecyl chain.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains additional sulfonic acid groups and hydroxyl groups but lacks the sec-octadecyl chain.
2,5-Diaminobenzenesulfonic acid: Contains amino groups instead of hydroxyl groups.
Uniqueness: Benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- is unique due to the presence of both hydroxyl groups and a long sec-octadecyl chain, which confer distinct physicochemical properties. These features make it particularly useful in applications requiring amphiphilic compounds with antioxidant properties.
Properties
CAS No. |
72771-15-4 |
---|---|
Molecular Formula |
C24H42O5S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2,5-dihydroxy-4-octadecan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C24H42O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-23(26)24(19-22(21)25)30(27,28)29/h18-20,25-26H,3-17H2,1-2H3,(H,27,28,29) |
InChI Key |
SVTFGFLBXLUFME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.